3-[3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]cyclobutan-1-ol
Description
3-[3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]cyclobutan-1-ol is a complex organic compound that features a unique combination of a piperidine ring, a phenyl group, an oxadiazole ring, and a cyclobutanol moiety
Properties
IUPAC Name |
3-[3-[3-(piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c22-16-10-15(11-16)18-19-17(20-23-18)14-6-4-5-13(9-14)12-21-7-2-1-3-8-21/h4-6,9,15-16,22H,1-3,7-8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVFPRAFWAZQSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C3=NOC(=N3)C4CC(C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]cyclobutan-1-ol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes:
Formation of the Piperidin-1-ylmethyl Phenyl Intermediate: This step involves the reaction of piperidine with benzyl chloride to form the piperidin-1-ylmethyl phenyl intermediate.
Cyclobutanol Formation: The cyclobutanol moiety is introduced through a cyclization reaction involving a suitable precursor, such as a cyclobutanone derivative.
Oxadiazole Ring Formation: The final step involves the formation of the 1,2,4-oxadiazole ring through a cyclization reaction involving hydrazine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
3-[3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and phenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]cyclobutan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies involving cell signaling pathways and molecular interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 3-[3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazole: Lacks the cyclobutanol moiety, which may affect its biological activity and chemical properties.
3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-thiadiazole: Contains a thiadiazole ring instead of an oxadiazole ring, which can lead to different reactivity and interactions with biological targets.
3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-triazole: Features a triazole ring, which may confer different pharmacological properties.
Uniqueness
The presence of the cyclobutanol moiety in 3-[3-[3-(Piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]cyclobutan-1-ol distinguishes it from other similar compounds. This structural feature can influence its chemical reactivity, stability, and interactions with biological targets, making it a unique compound with potential for diverse applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
